molecular formula C16H13FN2O4S B1423865 N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide CAS No. 320423-81-2

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Cat. No.: B1423865
CAS No.: 320423-81-2
M. Wt: 348.4 g/mol
InChI Key: VTYCYNNDPUDYBY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carboxamide is a benzothiazine derivative characterized by a 1,2-benzothiazine core with a 4-hydroxy group, two sulfonyl oxygen atoms (2,2-dioxo), a methyl substituent at position 1, and a carboxamide moiety linked to a 4-fluorophenyl group at position 2. Its synthesis typically involves multistep reactions, including sulfonylation, cyclization, and functional group modifications, as observed in analogous benzothiazine derivatives .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-19-13-5-3-2-4-12(13)14(20)15(24(19,22)23)16(21)18-11-8-6-10(17)7-9-11/h2-9,20H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCYNNDPUDYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is currently unknown. It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets.

Biological Activity

N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine-3-carboxamide, also known by its CAS number 320423-81-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The molecular formula of this compound is C16H13FN2O4S, with a molecular weight of 348.35 g/mol. Its structure includes a benzothiazine core, which is known for various pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine derivatives exhibit notable anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .

Table 1: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-727.3
Compound BHCT-1166.2
N-(4-fluorophenyl)-4-hydroxy...TBDTBD

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Studies have shown that benzothiazine derivatives can exhibit antibacterial and antifungal properties. For example, certain derivatives were screened against Mycobacterium tuberculosis and showed varying levels of inhibition compared to standard drugs like rifampicin .

Table 2: Antimicrobial Activity of Benzothiazine Derivatives

CompoundTarget OrganismInhibition (%)
Compound CM. tuberculosis87
Compound DStaphylococcus aureusTBD

The biological activity of N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine derivatives may be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit metabolic enzymes crucial for cancer cell proliferation and survival.
  • Cell Cycle Disruption : The compounds may induce apoptosis in cancer cells by disrupting the cell cycle at various checkpoints.
  • Antioxidant Activity : Certain derivatives have shown antioxidant properties that could contribute to their protective effects against oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of several benzothiazine derivatives for their anticancer activity. Among them, one derivative exhibited a significant reduction in cell viability in vitro when tested against multiple cancer cell lines . This highlights the potential of this class of compounds as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzothiazine Core

N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carbothioamide
  • Key Differences : Replaces the 4-fluorophenyl group with a 4-chlorophenyl group and substitutes the carboxamide (-CONH₂) with a carbothioamide (-CSNH₂).
  • Chlorine’s higher electronegativity compared to fluorine may influence solubility and metabolic stability .
4-Hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carbothioamide
  • Key Differences : Features a 4-methylphenyl group instead of 4-fluorophenyl and retains the carbothioamide moiety.
  • Impact: The methyl group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Modifications in the Heterocyclic Core

Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate
  • Key Differences : Substitutes the carboxamide-linked 4-fluorophenyl group with a methyl ester (-COOCH₃).
  • Impact : The ester group increases hydrolytic instability under physiological conditions compared to the carboxamide. This compound is often a precursor in synthetic routes, requiring additional steps for functionalization .
N-(2,3-Dimethylphenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
  • Key Differences : Incorporates a 2-methyl group on the benzothiazine core and a 2,3-dimethylphenyl substituent.
  • Impact : The additional methyl groups may sterically hinder interactions with biological targets. The 1,1-dioxide configuration (vs. 2,2-dioxo) alters electron distribution within the heterocycle, affecting reactivity .

Spectroscopic Characterization

  • IR Spectroscopy :
    • The target compound exhibits ν(C=O) at ~1660–1680 cm⁻¹ (carboxamide) and ν(S=O) at ~1240–1255 cm⁻¹.
    • Carbothioamide analogues show ν(C=S) at ~1243–1258 cm⁻¹ instead of ν(C=O), confirming functional group differences .
  • ¹H-NMR : The 4-fluorophenyl group in the target compound produces distinct aromatic proton splitting patterns (e.g., doublets for para-substituted fluorine), whereas methyl or chloro substituents yield simpler splitting .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound Molecular Formula Substituents logP* (Predicted) Aqueous Solubility
Target C₁₆H₁₂FN₂O₅S 4-Fluorophenyl 2.1 Low
4-Chloro C₁₆H₁₂ClN₂O₅S 4-Chlorophenyl 2.5 Very Low
4-Methyl C₁₇H₁₅N₂O₅S 4-Methylphenyl 2.8 Low
Methyl Ester C₁₁H₁₀NO₅S COOCH₃ 1.3 Moderate

*logP values estimated via fragment-based methods.

Preparation Methods

Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Intermediate)

  • Starting materials:
    • Ethyl 2-aminothiophenolate derivative
    • Sodium ethoxide in dimethylformamide (DMF)
  • Procedure:
    • Sodium ethoxide (21%) solution in DMF is heated to 50–55°C.
    • The aminothiophenolate is added, and the mixture is stirred at 55°C for about 30 minutes, leading to ring closure and formation of the benzothiazine core.
    • The reaction mixture is then poured into 3 M hydrochloric acid at <5°C to precipitate the intermediate ester as a white solid.
  • Yield and Purity:
    • Yield around 75%.
    • Melting point 136–139°C indicates good purity.
  • Notes:
    • Low temperature during acid quenching prevents decomposition.
    • The intermediate is stable and can be isolated by filtration and washing.

Methylation of the Intermediate

  • Reagents:
    • Dimethyl sulfate as methylating agent
    • Acetone as solvent
    • Alkaline base (e.g., sodium acetate or carbonate)
  • Conditions:
    • Reaction carried out at 20–65°C for 30 minutes to 3 hours.
  • Outcome:
    • The 1-methyl group is introduced on the nitrogen atom of the benzothiazine ring.
    • This step is carried out in acetone rather than alcoholic solvents to improve yield and reduce side reactions.
  • Notes:
    • The reaction is performed under inert atmosphere (nitrogen) to avoid oxidation.
    • The product is a white solid with good yield.

Conversion to Carboxamide via Condensation with 4-Fluoroaniline

  • Reagents:
    • Methylated benzothiazine ester intermediate
    • 4-Fluoroaniline (aromatic amine)
    • Hydrochloride salt (NH4Cl) as catalyst
    • Solvent: o-xylene or other aromatic hydrocarbons (benzene, toluene, xylene) or polar aprotic solvents (DMF, DMSO)
  • Conditions:
    • Reflux under nitrogen atmosphere at 140–144°C (boiling point of o-xylene) for 10–55 hours.
    • Use of adsorbents such as silica gel, calcium chloride, or potassium carbonate to prevent azeotropic formation and maintain reaction temperature.
  • Process details:
    • The ester and amine are heated together with catalyst and adsorbent.
    • Azeotropic distillation is avoided by adsorbent use, allowing the reaction to proceed at solvent reflux temperature.
    • Fresh solvent is added during distillation to maintain volume.
  • Workup:
    • After reaction completion, the mixture is cooled to 0–5°C.
    • Crystals of the final product are filtered, washed with hexane or cold methanol, and dried.
  • Yield:
    • Approximately 60–70%.
  • Product characteristics:
    • White crystalline solid, melting point ~197–201°C, indicating high purity.
  • Notes:
    • The use of catalyst and adsorbent significantly improves yield and product quality by preventing color formation and side reactions.
    • Nitrogen atmosphere prevents oxidation during prolonged heating.

Reaction Conditions and Optimization Table

Step Reagents/Conditions Temperature (°C) Time Solvent Yield (%) Notes
Formation of ester intermediate Aminothiophenolate + NaOEt in DMF 50–55 30 min DMF 75 Acid quench at <5°C to precipitate product
Methylation Dimethyl sulfate + base in acetone 20–65 0.5–3 hours Acetone High Inert atmosphere, acetone preferred over alcohol
Condensation with 4-fluoroaniline Ester + 4-fluoroaniline + NH4Cl + adsorbent (silica gel, CaCl2) 140–144 (reflux) 10–55 hours o-xylene (or benzene) 60–70 Use of adsorbent prevents azeotrope formation

Research Findings and Advantages of the Method

  • Catalyst and Adsorbent Use:
    The addition of catalysts (e.g., ammonium chloride) and adsorbents (silica gel, calcium chloride, potassium carbonate) during the condensation step is a key innovation. It prevents the formation of azeotropes (e.g., o-xylene-ethanol), allowing the reaction to be conducted at the solvent’s reflux temperature without loss of solvent or reaction efficiency. This leads to higher yields and better pharmacopoeic quality of the final product.

  • Solvent Efficiency:
    Conducting the reaction at solvent reflux rather than azeotropic distillation reduces solvent consumption by up to four times, which is economically and environmentally beneficial for industrial-scale synthesis.

  • Purity and Stability:
    The final product is obtained as a white crystalline solid with a melting point consistent with high purity. The nitrogen atmosphere throughout the process minimizes oxidative degradation, ensuring product stability.

  • Comparative Notes: Other methods using alcoholic solvents for methylation or lacking adsorbents during condensation tend to produce colored impurities and lower yields. The described method improves these aspects significantly.

Q & A

Q. Key parameters :

  • Solvent polarity affects cyclization efficiency.
  • pH and temperature must be optimized to prevent hydrolysis of the dioxo group .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR spectroscopy :
    • ¹H-NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms methyl group integration .
    • ¹³C-NMR resolves carbonyl carbons (C=O at ~170 ppm) and benzothiazine ring carbons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₇H₁₄FNO₄S: 364.0756) .
  • IR spectroscopy : Detects hydroxyl (3200–3400 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Validation : Cross-reference with elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced: How can researchers optimize reaction conditions to maximize yield and minimize side products?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst) and identify interactions .
  • In-line monitoring : Employ UV-Vis or fluorescence spectroscopy (λex 340 nm, λem 380 nm) to track reaction progress in real time .
  • Post-reaction analysis :
    • HPLC-MS detects side products (e.g., hydrolyzed dioxo groups).
    • Adjust pH to 5–7 during workup to stabilize the fluorophenyl moiety .

Case study : A 15% yield increase was achieved by switching from DCM to THF and reducing reaction time from 24h to 12h .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

Structural analogs : Synthesize derivatives with substituent variations (Table 1).

Biological assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities .

Q. Table 1: Key structural modifications and effects

Substituent ModificationObserved Impact on ActivitySource
Fluorophenyl → ChlorophenylIncreased hydrophobicity; 20% higher IC₅₀
Methyl → Ethyl at N1 positionReduced metabolic stability

Advanced: How should researchers address contradictory data in pharmacological studies?

  • Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ variability in kinase inhibition) and apply statistical weighting .
  • Control experiments :
    • Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C).
    • Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .
  • Error source identification : Check for batch-to-batch purity differences via HPLC .

Advanced: What computational tools are effective for predicting reactivity and optimizing synthesis?

  • Reaction path search : Apply quantum chemical calculations (Gaussian 16) to model transition states and intermediates .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .
  • DFT calculations : Assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on ring stability) .

Example : ML-guided optimization reduced reaction steps from 5 to 3 for a derivative .

Advanced: How to evaluate the compound’s stability under physiological conditions?

  • pH stability profiling : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.
    • Key finding : Degradation accelerates at pH <3 (hydrolysis of dioxo group) .
  • Thermal stability : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C for crystalline form) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

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